N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorofluorophenyl group, a trifluoromethyl group, and a thiophenecarboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the imidazolidinyl ring, followed by the introduction of the chlorofluorophenyl and trifluoromethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazolidinyl ring.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound also contains a chlorofluorophenyl group and is used in cancer therapy.
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl and chlorofluorophenyl groups and is studied for its analgesic properties
The uniqueness of N-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C15H8ClF4N3O3S |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H8ClF4N3O3S/c16-8-6-7(3-4-9(8)17)23-12(25)14(15(18,19)20,22-13(23)26)21-11(24)10-2-1-5-27-10/h1-6H,(H,21,24)(H,22,26) |
InChI Key |
DBDXBXZYYSTDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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